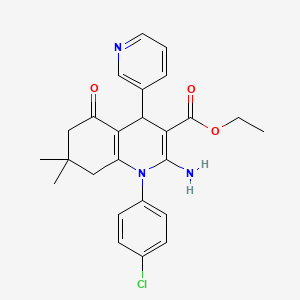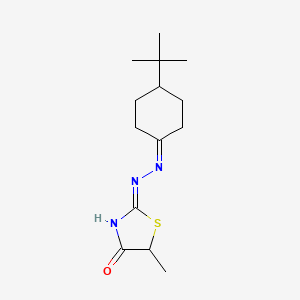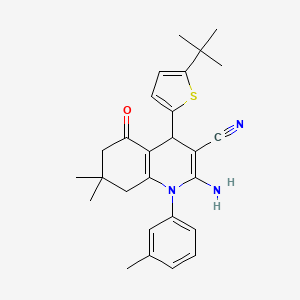![molecular formula C25H22N2O7 B11539796 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the systematic name 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate , belongs to the class of 1,4-benzodioxin derivatives . Its molecular formula is C18H16N2O6 with a molecular weight of approximately 360.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 3-methoxybenzoyl chloride in the presence of a base. The resulting product is the desired compound.
Reaction Conditions::- Reactants: 2,3-dihydro-1,4-benzodioxin-6-amine, 3-methoxybenzoyl chloride
- Base: Typically an organic base like triethylamine (Et3N)
- Solvent: Organic solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. detailed industrial processes are proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: The ester linkage in the compound can undergo hydrolysis under acidic or basic conditions.
Aromatic Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Oxidation: Oxidation of the benzene rings or other moieties.
Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH)
Aromatic Substitution: Lewis acids (e.g., AlCl) or nucleophiles (e.g., NaN)
Reduction: Catalytic hydrogenation (e.g., Pd/C)
Oxidation: Oxidizing agents (e.g., KMnO)
Major Products:: The specific products depend on the reaction conditions and substituents present. Hydrolysis yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.
Materials Science: Used in the synthesis of functional materials.
Biological Studies: Studied for its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar structural motifs include 1,4-benzodioxin derivatives and methoxybenzoates .
Eigenschaften
Molekularformel |
C25H22N2O7 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C25H22N2O7/c1-30-18-7-5-6-17(13-18)25(29)34-21-11-10-16(12-22(21)31-2)14-26-27-24(28)23-15-32-19-8-3-4-9-20(19)33-23/h3-14,23H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI-Schlüssel |
UBRLMPVCKSHDJT-VULFUBBASA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3COC4=CC=CC=C4O3)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3COC4=CC=CC=C4O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
![(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)

![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)

![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11539797.png)

![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)
